4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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Description
The compound “4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is a chemical compound with a complex structure . It contains a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a pyrrolo[2,3-b]pyridine ring substituted with a carboxylic acid group and a trimethylsilyl-ethoxy-methyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Scientific Research Applications
Synthesis Applications
This compound is involved in the synthesis of various pyrrolopyridine analogs, which have shown antibacterial activity in vitro. A study by Toja et al. (1986) details the synthesis of a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which were synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound demonstrating in vitro antibacterial activity (Toja et al., 1986).
Chemical Characterization and Modification
Another study focused on the mass spectra of pyrrolidides of oxy, hydroxy, and trimethylsilyloxy octadecanoic acids. This research, conducted by Tulloch (1985), explored the preparation and mass spectra measurement of these compounds, revealing the variation in amide- and substituent-directed fragmentation, which could be essential for understanding the chemical behavior of related compounds (Tulloch, 1985).
Medicinal Chemistry Applications
In medicinal chemistry, the compound serves as a building block for the development of gastric-acid inhibiting compounds. Mittelbach et al. (1988) described a new synthesis route for an important building block for the preparation of these compounds, showcasing the compound's relevance in pharmaceutical chemistry (Mittelbach et al., 1988).
Properties
IUPAC Name |
4-chloro-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3Si/c1-21(2,3)7-6-20-9-17-5-4-10-12(15)11(14(18)19)8-16-13(10)17/h4-5,8H,6-7,9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPDDWJAZPVCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(C(=CN=C21)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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